REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([OH:12])=[C:7]([C:13](=[O:15])[CH3:14])[C:6]=1[CH3:16])(=[O:3])[CH3:2].[C:17]1(=O)[CH2:20][CH2:19][CH2:18]1.N1[CH2:26][CH2:25][CH2:24][CH2:23]1.O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[C:1]([O:4][C:5]1[C:6]([CH3:16])=[C:7]2[C:8](=[CH:9][C:10]=1[CH3:11])[O:12][C:17]1([CH2:20][CH2:19][CH2:18]1)[CH2:14][C:13]2=[O:15])(=[O:3])[CH3:2].[OH:4][C:5]1[C:6]([CH3:16])=[C:7]2[C:8](=[CH:9][C:10]=1[CH3:11])[O:12][C:23]1([CH2:26][CH2:25][CH2:24]1)[CH2:14][C:13]2=[O:15]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=C(C=C1C)O)C(C)=O)C
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)=O
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
washed with diluted hydrochloride acid water solution, water and brine
|
Type
|
CUSTOM
|
Details
|
Evaporation and chromatography (silica gel, hexane-ethyl acetate 1% to 10%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=C2C(CC3(CCC3)OC2=CC1C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2C(CC3(CCC3)OC2=CC1C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |